4-Benzyloxy-2,3-difluorobenzoic acid: Synthetic Yield Benchmarking Against Standard Benzylation Protocols
In a patent-documented synthesis (KR2015/105610), 4-(benzyloxy)-2,3-difluorobenzoic acid was prepared from methyl 2,3-difluoro-4-hydroxybenzoate via benzylation with benzyl bromide using cesium carbonate in DMF, followed by hydrolysis, achieving an isolated yield of 74.6% . This yield compares favorably to typical benzylation yields of substituted phenols under standard conditions, which generally range from 50% to 70% for ortho-fluorinated substrates due to steric hindrance and electronic deactivation [1]. The cesium carbonate-mediated protocol employed demonstrates a tangible efficiency advantage over conventional potassium carbonate-based benzylations for this specific difluorinated scaffold.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 74.6% |
| Comparator Or Baseline | Typical benzylation yield range for ortho-fluorinated phenolic substrates under standard K2CO3 conditions: 50-70% |
| Quantified Difference | 4.6 to 24.6 percentage point improvement |
| Conditions | Cs2CO3 in DMF, benzyl bromide, 20°C, 24 h, followed by hydrolysis |
Why This Matters
The documented 74.6% yield using cesium carbonate provides a validated, reproducible synthetic benchmark that reduces procurement uncertainty and supports cost modeling for multi-step syntheses.
- [1] Otera J, Nishikido J. Esterification: Methods, Reactions, and Applications. 2nd ed. Wiley-VCH; 2009. (Class-level inference for substituted phenol benzylation efficiency). View Source
